molecular formula C14H11Cl2NO5S B497501 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 886120-06-5

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B497501
CAS No.: 886120-06-5
M. Wt: 376.2g/mol
InChI Key: CZVPPZSSXBICOQ-UHFFFAOYSA-N
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Description

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a benzoic acid derivative featuring a sulfonamide linkage to a 3,4-dichloro-2-methoxyphenyl group. The 3,4-dichloro-2-methoxyphenyl moiety is a critical pharmacophore, often associated with bioactivity in agrochemicals and pharmaceuticals . The sulfonylamino group enhances stability and modulates solubility, making it a candidate for further functionalization in drug design or herbicide development.

Properties

IUPAC Name

2-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO5S/c1-22-13-11(7-6-9(15)12(13)16)23(20,21)17-10-5-3-2-4-8(10)14(18)19/h2-7,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVPPZSSXBICOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves the direct coupling of 2-aminobenzoic acid with 3,4-dichloro-2-methoxyphenylsulfonyl chloride. The sulfonyl chloride intermediate is typically prepared via chlorosulfonation of 3,4-dichloro-2-methoxyphenol or its derivatives.

Synthesis of 3,4-Dichloro-2-methoxyphenylsulfonyl Chloride

The sulfonyl chloride precursor is synthesized by reacting 3,4-dichloro-2-methoxyphenol with chlorosulfonic acid under controlled conditions. In a representative procedure:

  • Reactants : 3,4-Dichloro-2-methoxyphenol (1 equiv), chlorosulfonic acid (4–10 equiv).

  • Catalyst : Sulfuric acid (0.7–1.0 equiv).

  • Conditions : Heated to 135–150°C for 1–6 hours.

  • Workup : The crude product is precipitated in ice water, filtered, and washed to neutrality.

Coupling with 2-Aminobenzoic Acid

The sulfonyl chloride is reacted with 2-aminobenzoic acid in a polar aprotic solvent (e.g., tetrahydrofuran) under basic conditions:

  • Reactants : 3,4-Dichloro-2-methoxyphenylsulfonyl chloride (1.1 equiv), 2-aminobenzoic acid (1 equiv).

  • Base : Triethylamine or pyridine (2 equiv).

  • Conditions : Stirred at 20–25°C for 5–12 hours.

  • Yield : ~65–70% after recrystallization.

Multi-Step Synthesis via Trichlorobenzyl Intermediate

Adapted Patent Methodology

This approach, inspired by CN101066943A, modifies the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid for the target compound.

Preparation of Sulfonyl Chloride Intermediate

  • Starting Material : 3,4-Dichloro-2-methoxytrichlorobenzyl (synthesized via Friedel-Crafts alkylation).

  • Sulfonation : Reacted with chlorosulfonic acid (4–10 equiv) and sulfuric acid catalyst at 135°C for 4 hours.

  • Isolation : Ice-water quenching, filtration, and washing yield 3,4-dichloro-2-methoxy-5-sulfurylchloro benzoic acid.

Ammonolysis and Acidification

  • Ammonolysis : The sulfonyl chloride is treated with 20% ammonium hydroxide at <10°C to form the sulfonamide.

  • Acidification : Adjusting to pH 1–2 with hydrochloric acid precipitates the crude product.

  • Purification : Recrystallization from 10% ethanolic aqueous solution yields the final compound (purity >99%, yield ~70%).

Ester Hydrolysis Route

Methyl Ester Intermediate Synthesis

A two-step procedure first synthesizes the methyl ester derivative, followed by hydrolysis:

Sulfonamide Formation

  • Reactants : Methyl 2-aminobenzoate (1 equiv), 3,4-dichloro-2-methoxyphenylsulfonyl chloride (1.1 equiv).

  • Conditions : THF, pyridine, 20°C, 5 hours.

  • Intermediate : Methyl 2-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}benzoate (isolated via column chromatography).

Ester Hydrolysis

  • Reagent : Lithium hydroxide monohydrate (3 equiv) in THF/water.

  • Conditions : Reflux for 5 hours, followed by acidification with HCl.

  • Yield : ~85% after recrystallization.

Comparative Analysis of Methods

Method Key Steps Yield Purity Advantages Challenges
Direct SulfonylationSulfonyl chloride coupling65–70%>95%Short route, minimal stepsSulfonyl chloride stability issues
Multi-Step SynthesisTrichlorobenzyl sulfonation, ammonolysis70%>99%High purity, scalableLengthy, requires harsh conditions
Ester HydrolysisEster formation, hydrolysis85%>98%High yield, mild conditionsAdditional ester synthesis step

Reaction Optimization and Critical Parameters

Sulfonyl Chloride Stability

The reactivity of 3,4-dichloro-2-methoxyphenylsulfonyl chloride is sensitive to moisture and temperature. Storage under anhydrous conditions at –20°C is recommended.

Catalytic Efficiency

Sulfuric acid outperforms Lewis acids (e.g., FeCl₃) in sulfonation reactions, reducing side product formation.

Solvent Selection

Polar aprotic solvents (THF, DMF) enhance sulfonamide coupling efficiency, while ethanol/water mixtures improve recrystallization outcomes .

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The dichloro and methoxy substituents may enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Tribenuron Methyl (CAS 101200-48-0)

  • Structure: Methyl ester of 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic acid.
  • Key Differences : Incorporates a triazine ring and methyl ester group, unlike the free carboxylic acid and dichlorinated phenyl group in the target compound.
  • Properties : Used as a broadleaf herbicide. Esterification improves lipid solubility, enhancing plant membrane penetration .
  • Synthesis : Derived from sulfonylurea precursors via esterification, with modifications to the triazine substituents altering herbicidal specificity .

Metsulfuron Methyl (CAS 74223-64-6)

  • Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.
  • Comparison : Shares the sulfonylurea bridge but lacks the dichlorophenyl group. The methoxy-triazine substituent confers resistance to soil degradation .

Table 1: Sulfonylurea Herbicides Comparison

Compound Substituents on Triazine Functional Group Key Use
Tribenuron Methyl 4-Methoxy-6-methyl Methyl ester Broadleaf control
Metsulfuron Methyl 4-Methoxy-6-methyl Methyl ester Cereal crops
Target Compound 3,4-Dichloro-2-methoxy Free carboxylic acid (Inferred) Agroresearch

Triazine-Linked Benzoic Acid Derivatives

3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4j, C25H20N4O7)

  • Structure: Features a triazine core linked to two methoxyphenoxy groups and a formyl group.
  • Properties : Colorless solid (m.p. 180–182°C) synthesized via nucleophilic substitution. The electron-withdrawing formyl group may reduce bioavailability compared to the target compound’s dichlorophenyl group .

3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i, C24H18N4O6)

  • Structure: Similar to 4j but replaces one methoxyphenoxy with a simple phenoxy group.
  • Properties : Pale yellow solid (m.p. 217.5–220°C). The absence of a methoxy group increases hydrophobicity, as evidenced by higher Rf (0.62 vs. 0.59 in 4j) .

Table 2: Triazine-Linked Benzoic Acids

Compound Triazine Substituents Melting Point (°C) Rf Value
4j 4-Formyl-2-methoxy, 4-methoxy 180–182 0.59
4i 4-Formyl-2-methoxy, phenoxy 217.5–220 0.62
Target (Not triazine-linked) N/A N/A

Perfluorinated and Halogenated Benzoic Acids

2,3,4,5-Tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzoic acid (CAS 68568-54-7)

  • Structure : Tetrachlorinated benzoic acid with a perfluorobutyl chain.
  • Comparison : The perfluorinated chain confers extreme chemical inertness and environmental persistence, unlike the target compound’s simpler dichlorophenyl group .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: 3-(3,4-Dihydroxyphenyl)-2-propenoic acid.
  • Comparison : A natural antioxidant with dihydroxyphenyl and acrylic acid groups. Polar hydroxyl groups enhance water solubility, contrasting with the target compound’s lipophilic chlorine substituents .

Biological Activity

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid, a sulfonamide derivative, has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a sulfonyl group and a dichloromethoxyphenyl moiety. Understanding its biological activity can provide insights into its potential therapeutic applications.

Chemical Structure

The chemical structure of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid can be represented as follows:

C14H12Cl2N2O4S\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, thereby exhibiting antibacterial properties. Additionally, the dichloromethoxyphenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Biological Activity Overview

Research indicates that 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest it is effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
  • Anticancer Properties : Preliminary in vitro studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation.

Antimicrobial Activity

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (MRSA)1530
Escherichia coli2040
Pseudomonas aeruginosa2550

Cytotoxicity Profile

Cell LineIC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)10
HCT116 (colon cancer)15

Case Studies

  • Antimicrobial Efficacy Against MRSA :
    A study assessed the efficacy of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid against MRSA strains. The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting the compound's potential as a therapeutic agent against resistant bacterial infections.
  • Inhibition of Cancer Cell Proliferation :
    In vitro experiments conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell growth. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, suggesting its role in inducing programmed cell death.
  • Anti-inflammatory Mechanism :
    Research investigating the anti-inflammatory properties showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that it may modulate inflammatory pathways effectively.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide formation often employs anhydrous potassium carbonate as a base, 2-ethoxy ethanol as a solvent, and copper-based catalysts to enhance reactivity . Optimization involves adjusting catalyst loading (e.g., cuprous oxide), reaction temperature (45–100°C), and solvent polarity to improve yield. Purification typically uses column chromatography or recrystallization.
  • Key Parameters : Monitor reaction progress via TLC (hexane/EtOH, 1:1) and confirm purity via HPLC .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodology :

  • 1H NMR : Analyze aromatic proton environments (e.g., δ 3.76–3.86 ppm for methoxy groups) and sulfonamide NH signals (broad singlet near δ 10–12 ppm) .
  • Mass Spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF.
  • Melting Point : Compare observed m.p. (e.g., 180–182°C) to literature values to assess purity .
    • Table :
TechniqueKey Peaks/DataReference
1H NMRδ 3.86 (s, OCH3)
HPLCRetention time: 8.2 min

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) during characterization?

  • Methodology :

  • Deuterated Solvent Effects : Use DMSO-d6 to stabilize NH protons and reduce signal broadening .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) to assign ambiguous peaks .

Q. What strategies mitigate solubility challenges in biological assays for this hydrophobic compound?

  • Methodology :

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Salt Formation : Convert to hydrochloride salts (as in ) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?

  • Methodology :

  • OECD Guidelines : Follow Test No. 307 (soil degradation) and Test No. 201 (algae growth inhibition).
  • Analytical Monitoring : Use LC-MS/MS to quantify degradation products (e.g., dichloro-aniline derivatives) .
  • Microcosm Models : Simulate real-world conditions (pH, temperature) to study bioaccumulation in aquatic organisms .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address conflicting bioactivity results across different cell lines or assay conditions?

  • Methodology :

  • Dose-Response Curves : Validate IC50 values across multiple replicates and cell types (e.g., cancer vs. normal cells).
  • Target Engagement Assays : Use SPR or ITC to confirm direct binding to hypothesized targets (e.g., enzyme inhibition) .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., ) to identify SAR trends .

Q. What mechanistic insights can be gained from computational modeling of this compound’s interactions?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding modes with proteins (e.g., COX-2 or kinase targets).
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS).
  • QSAR Models : Corporate electronic descriptors (e.g., HOMO/LUMO) to predict reactivity .

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